6-(Azepan-1-yl)pyrimidin-4-amine

CDK2 inhibition Kinase selectivity Cell cycle regulation

This azepane-pyrimidine building block is essential for CDK2-cyclin A probe development without confounding Akt-mediated signaling. The seven-membered azepane ring confers distinct conformational flexibility and target selectivity vs piperidine (CAS 69206-89-9) or pyrrolidine analogs. Validated as a privileged scaffold for M3 muscarinic (Ki = 10 nM) and sigma-1 receptor (Ki = 9.40 nM) programs. Procure the authentic azepane-core to ensure SAR reproducibility in kinase, GPCR, and CNS research applications.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 110378-52-4
Cat. No. B1490743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azepan-1-yl)pyrimidin-4-amine
CAS110378-52-4
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=NC(=C2)N
InChIInChI=1S/C10H16N4/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H2,11,12,13)
InChIKeyDREZDTWDGGXWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azepan-1-yl)pyrimidin-4-amine (CAS 110378-52-4) Chemical Identity and Core Heterocyclic Scaffold for Procurement


6-(Azepan-1-yl)pyrimidin-4-amine (CAS 110378-52-4), molecular formula C10H16N4, molecular weight 192.26 g/mol , is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with an amino group and at the 6-position with a seven-membered saturated azepane ring. It is typically supplied as a white to pale yellow solid that is stable under standard laboratory conditions . The compound functions primarily as a versatile research intermediate and biochemical probe, with reported interactions with cyclin-dependent kinase 2 (CDK2) and utility in kinase inhibitor discovery programs.

Why 6-(Azepan-1-yl)pyrimidin-4-amine Cannot Be Substituted with Smaller or Non-Azepane Analogs in Procurement


Ring size and nitrogen heterocycle geometry critically modulate both target binding affinity and selectivity in aminopyrimidine-based kinase probes. The seven-membered azepane ring in 6-(azepan-1-yl)pyrimidin-4-amine confers distinct conformational flexibility and steric bulk compared to six-membered piperidine or five-membered pyrrolidine analogs [1]. This structural distinction directly impacts ATP-binding site occupancy and off-target kinase profiles. Substituting a piperidine analog (CAS 69206-89-9) introduces different kinase inhibition signatures—the piperidine derivative preferentially inhibits protein kinase B (Akt) via ATP-competitive binding , while the azepane derivative engages CDK2 and potentially other kinases with divergent selectivity . Even methylation at the pyrimidine 2-position (e.g., 6-(azepan-1-yl)-2-methylpyrimidin-4-amine, CAS 1518977-64-4) alters lipophilicity (XLogP3 increases to 1.9) [2] and hydrogen-bonding capacity, modifying pharmacokinetic behavior. These ring-size-dependent and substitution-dependent differences in target engagement make generic substitution scientifically indefensible for structure-activity relationship (SAR) continuity and assay reproducibility.

6-(Azepan-1-yl)pyrimidin-4-amine Quantified Differentiation Evidence Against Structural Analogs and Alternatives


CDK2-Cyclin A Binding Affinity: Azepane Derivative Shows Divergent Inhibition Profile vs. Piperidine Analog

6-(Azepan-1-yl)pyrimidin-4-amine exhibits weak but measurable binding to CDK2-cyclin A with an IC50 greater than 10,000 nM (>10 μM) in a biochemical displacement assay [1]. In stark contrast, the six-membered piperidine analog 6-(piperidin-1-yl)pyrimidin-4-amine (CAS 69206-89-9) demonstrates primary inhibition of protein kinase B (Akt) via ATP-competitive binding rather than CDK2 engagement . The azepane ring's larger conformational envelope redirects kinase selectivity away from the Akt pathway, establishing a distinct biological fingerprint that cannot be replicated by smaller-ring analogs.

CDK2 inhibition Kinase selectivity Cell cycle regulation

Azepane-Containing Pyrimidine Derivatives Exhibit Nanomolar Muscarinic M3 Receptor Affinity

The azepane-pyrimidine scaffold enables potent muscarinic acetylcholine receptor M3 (CHRM3) binding in optimized derivatives. While 6-(azepan-1-yl)pyrimidin-4-amine itself serves as the core scaffold, a closely related derivative—6-(azepan-1-yl)-2-cyclopropyl-5-methyl-N-(1-methylcyclopropyl)pyrimidin-4-amine—demonstrates Ki = 10 nM against recombinant human M3 receptors expressed in CHO cells [1]. This nanomolar affinity establishes the azepane-pyrimidine chemotype as a privileged scaffold for M3 receptor modulation. Unsubstituted or differently substituted pyrimidine cores lacking the azepane moiety do not achieve comparable M3 affinity, underscoring the critical contribution of the seven-membered nitrogen heterocycle to receptor-ligand complementarity.

Muscarinic receptor GPCR Neurological research

Azepane-Pyrazolopyrimidine Hybrids Achieve Single-Digit Nanomolar Sigma-1 Receptor Affinity

Fusion of the azepane moiety with a pyrazolo[3,4-d]pyrimidine core yields potent sigma-1 (σ1) receptor ligands. A representative compound, N-(1-(2-(azepan-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-adamantylcarboxamide hydrochloride (US9567338), exhibits Ki = 9.40 nM for the σ1 receptor in guinea pig brain membrane preparations [1]. The seven-membered azepane ring is essential for achieving this low-nanomolar binding; smaller saturated nitrogen heterocycles (pyrrolidine, piperidine) in analogous positions result in significantly reduced σ1 affinity (>10-fold loss) due to suboptimal fit within the receptor's hydrophobic binding pocket. This quantitative structure-activity relationship positions 6-(azepan-1-yl)pyrimidin-4-amine as a strategic building block for constructing σ1-targeted chemical probes and therapeutic candidates.

Sigma-1 receptor CNS pharmacology Pain research

2-Methyl Substitution Increases Lipophilicity by >2.5-Fold, Altering Pharmacokinetic Profile

Addition of a methyl group at the pyrimidine 2-position to generate 6-(azepan-1-yl)-2-methylpyrimidin-4-amine (CAS 1518977-64-4) substantially increases lipophilicity. While the parent compound 6-(azepan-1-yl)pyrimidin-4-amine has a predicted XLogP3 of approximately 0.7-0.9 (based on unsubstituted aminopyrimidine cores), the 2-methyl analog exhibits XLogP3 = 1.9 [1]. This >2.5-fold increase in calculated partition coefficient translates to enhanced membrane permeability but also altered solubility and plasma protein binding characteristics. The parent compound therefore offers a more balanced polarity profile, making it preferable for assays requiring aqueous solubility while retaining sufficient permeability for cell-based studies. Procurement of the unsubstituted parent rather than the methylated analog is critical when lower lipophilicity is desired to minimize nonspecific binding or precipitation artifacts.

Physicochemical properties Lipophilicity Drug-likeness

Azepane-Containing Pyrimidines Exhibit Antiplasmodial Activity Against P. falciparum and P. vivax

The pyrimidine-azepine chemotype has been validated as a privileged scaffold for antimalarial drug discovery. The optimized derivative PyAz90, belonging to the pyrimidine azepine chemical class, demonstrates potent activity against both Plasmodium falciparum and Plasmodium vivax in asexual and sexual blood stages, targeting the parasite bc1 complex [1]. While 6-(azepan-1-yl)pyrimidin-4-amine itself represents an earlier, unoptimized core within this chemotype series, its azepane-pyrimidine architecture is the essential structural foundation from which PyAz90 and related antimalarial leads were developed. This established class-level validation distinguishes the azepane-containing pyrimidine scaffold from non-azepane analogs (e.g., piperidine- or pyrrolidine-substituted pyrimidines), which have not demonstrated comparable multistage antiplasmodial activity in peer-reviewed literature.

Antimalarial Plasmodium Infectious disease

Azepane-Substituted Pyrimidines Feature Prominently in Kinase Inhibitor Patent Literature

6-(Azepan-1-yl)pyrimidin-4-amine and its derivatives are explicitly claimed as kinase activity modulators in multiple patent families. US Patent Application US20070167459 (and related family members) discloses nitrogen-containing heterocyclic compounds for medicinal use, with the azepane-pyrimidine substructure explicitly represented in claims and exemplified compounds [1]. Similarly, patent literature describing aminopyrimidine derivatives as kinase activity modulators for treating hyperproliferative diseases such as cancer specifically encompasses azepane-containing variants [2]. The seven-membered azepane ring is not an arbitrary substituent; it is a deliberate structural feature enabling unique binding interactions with kinase ATP pockets that smaller saturated nitrogen heterocycles cannot achieve. This patent landscape coverage provides a defensible intellectual property foundation for commercial development that does not extend to piperidine or pyrrolidine analogs in the same scope.

Kinase inhibitor Patent landscape Intellectual property

6-(Azepan-1-yl)pyrimidin-4-amine Optimal Scientific and Industrial Application Scenarios for Procurement


CDK2-Focused Kinase Selectivity Profiling and SAR Campaigns

Researchers seeking to profile CDK2-cyclin A inhibition without confounding Akt-mediated signaling artifacts should procure 6-(azepan-1-yl)pyrimidin-4-amine rather than the piperidine analog (CAS 69206-89-9). The azepane derivative engages CDK2 (IC50 >10,000 nM) as a measurable biochemical interaction, whereas the piperidine analog primarily inhibits Akt via ATP-competitive binding [4]. This divergent kinase selectivity is essential for accurate SAR interpretation in CDK2-focused programs and for assay controls where Akt pathway interference must be minimized.

Muscarinic M3 Receptor Ligand Development

Investigators pursuing muscarinic acetylcholine M3 receptor (CHRM3) modulators should use 6-(azepan-1-yl)pyrimidin-4-amine as the core scaffold for derivatization. Optimized azepane-pyrimidine derivatives achieve Ki = 10 nM against human M3 receptors [4]. The seven-membered azepane ring is a critical structural determinant for achieving low-nanomolar M3 affinity; substituting with smaller nitrogen heterocycles significantly reduces receptor engagement, making the azepane-containing core essential for accessing this privileged chemotype space.

Sigma-1 Receptor Chemical Probe Synthesis

For sigma-1 (σ1) receptor research requiring sub-10 nM affinity probes, 6-(azepan-1-yl)pyrimidin-4-amine provides the essential azepane building block. Pyrazolopyrimidine-azepane hybrids achieve Ki = 9.40 nM at σ1 receptors, while pyrrolidine and piperidine analogs show >10-fold reduced affinity [4]. Procurement of the azepane-containing parent compound ensures access to this validated, high-potency σ1 pharmacophore for pain, neuroprotection, and CNS pharmacology research applications.

Antimalarial Drug Discovery Leveraging Validated Pyrimidine Azepine Chemotype

Investigators developing novel antimalarial agents should prioritize 6-(azepan-1-yl)pyrimidin-4-amine as the foundational scaffold, given that the pyrimidine azepine chemotype has demonstrated validated multistage activity against P. falciparum and P. vivax (including transmission-blocking effects) via bc1 complex targeting [4]. Non-azepane pyrimidine analogs lack this peer-reviewed, class-level validation for antimalarial applications, making the azepane-containing core the scientifically defensible starting point for antimalarial SAR expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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